2,4-Dichlorophenol 13C6

Overview

Description

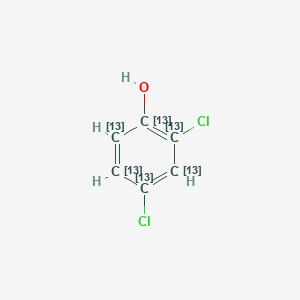

2,4-Dichlorophenol-13C6 is a stable isotope labelled compound of 2,4-Dichlorophenol . It is used in biomolecular NMR . It is a colorless crystalline solid with a medicinal odor .

Synthesis Analysis

The synthesis of 2,4-Dichlorophenol involves a systematic methodology including a literature study, conceptual flow sheet, and process design in more depth . The process is designed to be efficient and sustainable .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorophenol-13C6 is 13C6 H4 Cl2 O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The transformation behavior of 2,4-Dichlorophenol has been investigated in several reaction systems including KMnO4, heat/PS, O3, UV, Fenton, NaClO, and K2FeO4 treatment .Physical And Chemical Properties Analysis

2,4-Dichlorophenol-13C6 has a molecular weight of 168.96 . It is a colorless crystalline solid with a medicinal odor . It has a melting point of 45 °C and sinks in water .Scientific Research Applications

Environmental Pollution Control

2,4-Dichlorophenol 13C6: is utilized in the study of environmental pollution control, particularly in water treatment. Researchers have explored its degradation in water through sequential electrocatalytic reduction and oxidation processes . This method has shown high efficiency in removing contaminants, with the removal efficiencies of 2,4-Dichlorophenol reaching up to 99.72% . The process involves generating hydroxy radicals which are the main active species in the Electro-Fenton oxidation process, leading to the effective mineralization of 2,4-Dichlorophenol in aqueous solutions .

Radiolytic Oxidation Studies

The compound is also significant in radiolytic oxidation studies. Radiolytic oxidation of 2,4-Dichlorophenol in aqueous solutions has demonstrated that hydroxyl radicals predominantly add to the unsubstituted positions of the aromatic ring . This research is crucial for understanding the degradation pathways and designing effective radiation-induced degradation processes for chlorinated phenols in water.

Photocatalytic Degradation Research

In the field of photocatalytic degradation, 2,4-Dichlorophenol 13C6 serves as a model pollutant. Studies have been conducted using nanomaterials like silver halide catalysts to degrade 2,4-Dichlorophenol under UV and visible light irradiation . The research focuses on optimizing the conditions for maximum degradation efficiency, which is vital for treating refractory phenolic pollutants in water systems.

Herbicide Production Analysis

This chlorinated phenol is integral to the synthesis of herbicides such as 2,4-dichlorophenoxyacetic acid . Its role in the preparation and the subsequent environmental impact due to wastewater from the herbicide production industry is a significant area of study.

Industrial Waste Treatment

The compound’s application extends to the analysis of industrial waste treatment. It is used to understand the pollution caused by industries that dispose of wastewater containing 2,4-Dichlorophenol, such as the wood, textile, and paper manufacturing industries . Research in this area aims to develop more efficient and eco-friendly techniques to remove such pollutants from the aquatic environment.

Mechanism of Action

Target of Action

The primary target of 2,4-Dichlorophenol 13C6 is the meristems of the plant . It is a synthetic auxin, which is a class of plant growth regulators . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Mode of Action

2,4-Dichlorophenol 13C6 interacts with its targets by inducing uncontrolled growth, eventually leading to plant death . It is absorbed through the leaves and is translocated to the meristems of the plant . This uncontrolled growth is unsustainable, causing stem curl-over, leaf withering, and eventual plant death .

Biochemical Pathways

The degradation of 2,4-Dichlorophenol 13C6 involves several biochemical pathways. The bacterial degradation of 2,4-Dichlorophenol 13C6 is initiated by the formation of 2,4-dichlorophenol (2,4-DCP) by the enzyme, 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase . 2,4-DCP is further degraded via the formation of 3,5-dichlorocatechol by a 2,4-DCP-hydroxylase . These processes highlight the complex biochemical pathways involved in the degradation of 2,4-Dichlorophenol 13C6.

Pharmacokinetics

It is known that 2,4-dichlorophenol 13c6 is absorbed through the leaves of plants . More research is needed to fully understand the ADME properties of 2,4-Dichlorophenol 13C6 and their impact on its bioavailability.

Result of Action

The result of the action of 2,4-Dichlorophenol 13C6 is the induction of uncontrolled growth in plants, leading to their eventual death . This is due to the compound’s interaction with the plant’s meristems, causing unsustainable growth, stem curl-over, leaf withering, and plant death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745897 | |

| Record name | 2,4-Dichloro(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenol 13C6 | |

CAS RN |

1202864-83-2 | |

| Record name | 2,4-Dichloro(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)

![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)